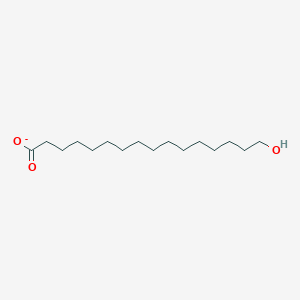
16-Hydroxypalmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-hydroxyhexadecanoate is an omega-hydroxy-long-chain fatty acid anion that is the conjugate base of 16-hydroxyhexadecanoic acid (also known as 16-hydroxypalmitic acid or juniperic acid). It has a role as a plant metabolite. It derives from a hexadecanoate. It is a conjugate base of a 16-hydroxyhexadecanoic acid.
Scientific Research Applications
Role in Plant Biochemistry
The microsomal fraction from embryonic shoots of germinating Vicia faba catalyzes midchain hydroxylation of 16-hydroxypalmitic acid, producing dihydroxypalmitic acid, a major component of cutin in higher plants. This reaction involves a cytochrome P-450-type protein and is crucial for the biosynthesis of cutin, the cuticular polymer of higher plants (Soliday & Kolattukudy, 1978).
Applications in Biochemistry and Biophysics
16-Fluoropalmitic acid, synthesized from 16-hydroxypalmitic acid, was used to make a fluorinated analog of dipalmitoylphosphatidylcholine (F-DPPC). This compound forms interdigitated bilayers in the gel state, differing from its nonfluorinated counterpart, demonstrating its utility in studies of lipid bilayer structures (Hirsh et al., 1998).
Importance in Cutin Biosynthesis
A study on Vicia faba epidermal extracts showed that 16-hydroxypalmitic acid can be enzymatically converted into 10,16-dihydroxypalmitic acid, a key reaction in the biosynthesis of cutin. This highlights its role in plant biochemistry and the formation of this important biopolyester (Walton & Kolattukudy, 1972).
Signal Induction in Plants
16-Hydroxypalmitic acid, a cutin monomer, has been shown to elicit hydrogen peroxide synthesis in rice leaves and induce the expression of the lipid transfer protein gene OsLTP5. This suggests a signaling role in plant defense reactions (Kim et al., 2008).
Properties
Molecular Formula |
C16H31O3- |
|---|---|
Molecular Weight |
271.42 g/mol |
IUPAC Name |
16-hydroxyhexadecanoate |
InChI |
InChI=1S/C16H32O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h17H,1-15H2,(H,18,19)/p-1 |
InChI Key |
UGAGPNKCDRTDHP-UHFFFAOYSA-M |
SMILES |
C(CCCCCCCC(=O)[O-])CCCCCCCO |
Canonical SMILES |
C(CCCCCCCC(=O)[O-])CCCCCCCO |
synonyms |
16-hydroxyhexadecanoate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8S,9S,10R,11S,13S,14R,17R)-11,17-dihydroxy-17-(2-hydroxy-1-oxoethyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1240551.png)
![4-Methoxybenzoic acid [2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] ester](/img/structure/B1240553.png)
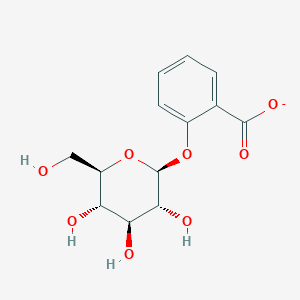

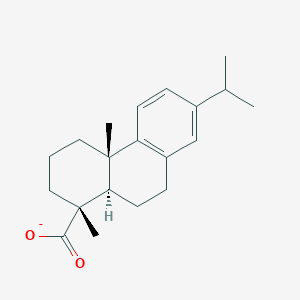
![2-[(2R)-oxiran-2-ylmethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1240560.png)
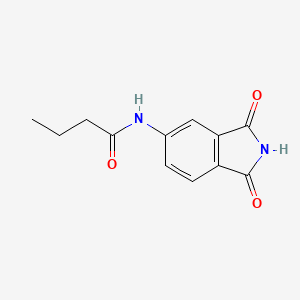

![1-Tert-butyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-4-pyrazolo[3,4-d]pyrimidinone](/img/structure/B1240564.png)
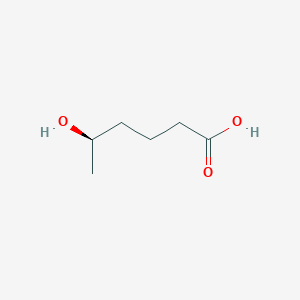
![4-[3-(3-Methylanilino)-2-imidazo[1,2-a]pyrimidinyl]phenol](/img/structure/B1240569.png)
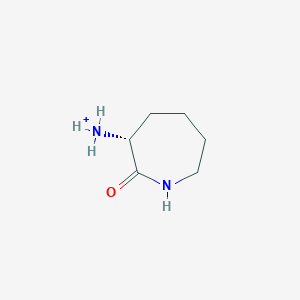
![(8S,11R,13S,14R,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1240571.png)
![N-[3-(dimethylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B1240576.png)
